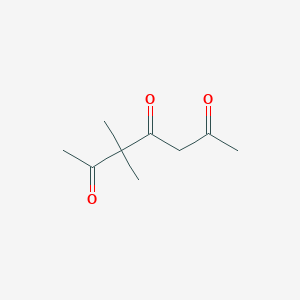

3,3-Dimethylheptane-2,4,6-trione

説明

3,3-Dimethylheptane-2,4,6-trione is an aliphatic diketone derivative with three ketone groups at positions 2, 4, and 6 of a seven-carbon chain. The molecule features two methyl substituents at position 3, which confer steric and electronic effects.

特性

CAS番号 |

23039-25-0 |

|---|---|

分子式 |

C9H14O3 |

分子量 |

170.21 g/mol |

IUPAC名 |

3,3-dimethylheptane-2,4,6-trione |

InChI |

InChI=1S/C9H14O3/c1-6(10)5-8(12)9(3,4)7(2)11/h5H2,1-4H3 |

InChIキー |

BLVCFNFGVTULKJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC(=O)C(C)(C)C(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 3,3-Dimethylheptane-2,4,6-trione can be synthesized through the methylation of heptane-2,4,6-trione. The process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate, followed by the addition of a methylating agent like methyl iodide.

Industrial Production Methods: While specific industrial production methods for 3,3-Dimethylheptane-2,4,6-trione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions: 3,3-Dimethylheptane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

3,3-Dimethylheptane-2,4,6-trione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,3-Dimethylheptane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3,3-Dimethylheptane-2,4,6-trione with three categories of related compounds: fluorinated aliphatic triones , heterocyclic triones , and triazinane-based triones .

Fluorinated Aliphatic Triones

- 1,1,1-Trifluoroheptane-2,4,6-trione and 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione (CAS 43150-54-5): Structural Differences: These compounds replace hydrogen atoms with fluorine at terminal positions (C1 and C7). Fluorine’s electronegativity enhances polarity and stabilizes the keto form, reducing enolization compared to the dimethyl analog . Applications: Fluorinated triones are utilized as ligands in coordination clusters and supramolecular structures due to their strong electron-withdrawing effects, which enhance metal-binding affinity. 3,3-Dimethylheptane-2,4,6-trione, lacking fluorine, may exhibit weaker Lewis acidity but greater lipophilicity .

Heterocyclic Triones (Pyrimidine-2,4,6-trione Derivatives)

- 5-Substituted Pyrimidine-2,4,6-triones (e.g., 5-(4-methoxybenzylidene)pyrimidine-2,4,6-trione, 5-(2-hydroxybenzylidene)pyrimidine-2,4,6-trione): Structural Differences: These compounds feature a pyrimidine ring fused with three ketone groups. The aromatic ring system facilitates π-π interactions and hydrogen bonding, unlike the aliphatic backbone of 3,3-dimethylheptane-2,4,6-trione . Chemical Reactivity: Pyrimidine triones exhibit tautomerism and nucleophilic substitution at position 3. Quantum chemical studies (DFT) show their corrosion inhibition efficiency correlates with HOMO-LUMO energy gaps and electrophilicity indices, properties less relevant to aliphatic triones . Applications: Pyrimidine triones are bioactive, serving as matrix metalloproteinase (MMP) inhibitors in cancer therapy and osteoarthritis treatment.

Triazinane-Based Triones

- 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (Trichloroisocyanuric acid): Structural Differences: This cyclic trione contains a triazinane ring with chlorine substituents. The ring structure and chlorine atoms confer strong oxidative properties, unlike the non-cyclic, non-halogenated 3,3-dimethylheptane-2,4,6-trione . Applications: Used as a disinfectant and bleaching agent due to chlorine’s oxidative capacity. Aliphatic triones lack such reactivity but may serve as intermediates in organic synthesis .

Data Tables

Table 1: Structural and Functional Comparison of Triones

Table 2: Electronic Properties of Selected Triones (DFT Data)

*Predicted based on fluorine’s electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。